4-Nitrobenzeneazomalononitrile
Overview
Description
4-Nitrobenzeneazomalononitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to an azo linkage, which is further connected to a malononitrile moiety. This compound is notable for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzeneazomalononitrile typically involves the diazotization of p-nitroaniline followed by coupling with malononitrile. The process begins with the formation of a diazonium salt from p-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzeneazomalononitrile undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can act as a coupling agent in the formation of other azo compounds.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.
Coupling Reactions: Typically carried out in the presence of bases like sodium acetate or pyridine.
Major Products:
Reduction: Produces p-phenylenediamine derivatives.
Substitution: Yields various substituted nitrophenyl derivatives.
Coupling Reactions: Forms complex azo compounds with extended conjugation.
Scientific Research Applications
Chemistry: 4-Nitrobenzeneazomalononitrile is used as a precursor in the synthesis of various dyes and pigments. Its ability to form stable azo linkages makes it valuable in the production of colorants for textiles and inks .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and as a marker in immunoassays. Its derivatives have shown potential in medicinal chemistry for the development of therapeutic agents .
Industry: The compound is employed in the manufacture of photoresponsive materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 4-Nitrobenzeneazomalononitrile exerts its effects involves the interaction of its azo and nitro groups with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light irradiation, making it useful in photoresponsive applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- ((p-Nitrophenyl)azo)acetonitrile
- ((p-Nitrophenyl)azo)benzonitrile
- ((p-Nitrophenyl)azo)phenol
Uniqueness: 4-Nitrobenzeneazomalononitrile is unique due to the presence of the malononitrile moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups and stable azo linkages .
Properties
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNLOOXOIBSOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254301 | |
Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-13-2 | |
Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, ((p-nitrophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC21673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenyl)diazenylpropanedinitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6B232UCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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